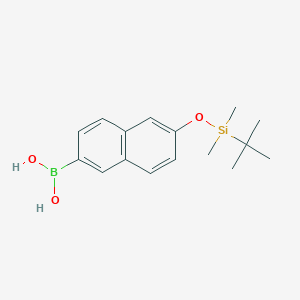

6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid is a boronic acid derivative with the molecular formula C16H23BO3Si and a molecular weight of 302.25 g/mol . This compound is characterized by the presence of a tert-butyl group, a dimethylsilyloxy group, and a boronic acid moiety attached to a naphthalene ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid typically involves the following steps:

Protection of the Hydroxyl Group: The hydroxyl group on the naphthalene ring is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This step forms the tert-butyldimethylsilyloxy group.

Borylation: The protected naphthalene derivative is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid moiety.

Industrial Production Methods

Industrial production of 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

Oxidation: The boronic acid moiety can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

Phenols: Formed from oxidation of the boronic acid moiety.

科学的研究の応用

6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Drug Discovery: Employed in the synthesis of potential pharmaceutical compounds.

Material Science: Used in the preparation of advanced materials with specific properties.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

作用機序

The mechanism of action of 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This results in the formation of a new carbon-carbon bond. The tert-butyldimethylsilyloxy group provides stability to the molecule and can be selectively removed or substituted as needed.

類似化合物との比較

Similar Compounds

2-(tert-Butyldimethylsilyloxy)naphthalene-6-boronic acid: Similar structure but with different positioning of functional groups.

Phenylboronic Acid: Lacks the naphthalene and silyloxy groups, making it less versatile in certain reactions.

4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane: Another boronic acid derivative with different protective groups.

Uniqueness

6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid is unique due to its combination of a boronic acid moiety with a tert-butyldimethylsilyloxy group on a naphthalene ring. This structure provides both stability and reactivity, making it highly valuable in various synthetic applications.

生物活性

6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid (CAS Number: 179942-45-1) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a naphthalene moiety and a tert-butyldimethylsilyloxy group. The biological activity of this compound is primarily investigated in the context of antimicrobial properties, cytotoxicity, and its role as a building block in drug synthesis.

- Molecular Formula : C16H23BO3Si

- Molecular Weight : 302.25 g/mol

- Purity : Typically ≥95% for research applications

Biological Activity Overview

The biological activity of 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid has been explored in various studies, highlighting its potential as an antimicrobial agent and its cytotoxic effects on certain cell lines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it has a minimum inhibitory concentration (MIC) comparable to established antibiotics.

| Organism | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 6.3 | Ceftriaxone | 6.3 |

| Escherichia coli | 6.3 | Benzylpenicillin | 18.75 |

These results suggest that 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid could be a promising candidate for further development as an antimicrobial agent, particularly against resistant strains of bacteria.

Cytotoxic Activity

In addition to its antimicrobial properties, the compound has demonstrated cytotoxic effects in various assays. For example, it was tested against the marine crustacean Artemia salina, where it exhibited notable cytotoxicity.

| Compound | LC50 (µg/mL) |

|---|---|

| 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid | >1000 |

| Reference Compound (e.g., Betulonic Acid) | 88.7 |

The high LC50 value indicates that while the compound possesses cytotoxic properties, it may also exhibit a favorable safety profile at lower concentrations.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Efficacy Study : A study published in Molecules detailed the synthesis of various naphthalene boronic acid derivatives, including 6-T-butyldimethylsilyloxy-2-naphthaleneboronic acid. The results indicated pronounced antimicrobial activity against Staphylococcus aureus and Escherichia coli, establishing its potential as an effective antibacterial agent .

- Cytotoxicity Assessment : In another study focusing on the cytotoxic effects against Artemia salina, the compound displayed significant activity, suggesting that it may influence cellular mechanisms leading to apoptosis or necrosis in susceptible organisms .

- Application in Drug Synthesis : This boronic acid derivative is also noted for its utility in Suzuki coupling reactions, which are pivotal in synthesizing complex organic molecules for pharmaceutical applications . Its ability to form stable complexes with various substrates enhances its relevance in medicinal chemistry.

特性

CAS番号 |

179942-45-1 |

|---|---|

分子式 |

C16H22BO3Si |

分子量 |

301.2 g/mol |

IUPAC名 |

[6-[tert-butyl(dimethyl)silyl]oxynaphthalen-2-yl]boronic acid |

InChI |

InChI=1S/C16H22BO3Si/c1-16(2,3)12-7-8-13-11(10-12)6-9-14(17(18)19)15(13)20-21(4)5/h6-10,18-19H,1-5H3 |

InChIキー |

PPBKORVDTDHNSD-UHFFFAOYSA-N |

SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)O[Si](C)(C)C(C)(C)C)(O)O |

正規SMILES |

B(C1=C(C2=C(C=C1)C=C(C=C2)C(C)(C)C)O[Si](C)C)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。